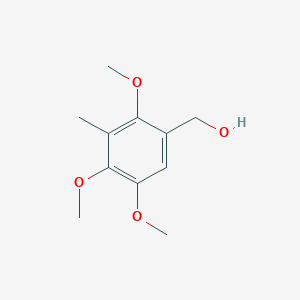![molecular formula C17H20N2O5S B303422 ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)
ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate, also known as EDDSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in inflammation, oxidative stress, and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects
ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has been found to have a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate in lab experiments is its relatively low toxicity compared to other chemical compounds. It has been found to have a high safety profile and to be well-tolerated in animal studies. However, ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate. One area of interest is the development of novel drug formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
Ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methylimidazole-5-carbaldehyde in the presence of acetic anhydride and sulfuric acid to form 4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol. This intermediate product is then reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate.
Applications De Recherche Scientifique
Ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.
Propriétés
Nom du produit |
ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate |
|---|---|
Formule moléculaire |
C17H20N2O5S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
ethyl 2-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H20N2O5S/c1-5-24-15(20)10-25-17-18-12(16(21)19(17)2)8-11-6-7-13(22-3)14(9-11)23-4/h6-9H,5,10H2,1-4H3/b12-8- |
Clé InChI |
BRRPTIIOOUHHMB-WQLSENKSSA-N |
SMILES isomérique |
CCOC(=O)CSC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)N1C |
SMILES |
CCOC(=O)CSC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)N1C |
SMILES canonique |
CCOC(=O)CSC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)




![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)